BenchChemオンラインストアへようこそ!

DBCO-PEG3-propionic EVCit-PAB

ADC linker design PEGylation bioconjugation efficiency

DBCO-PEG3-propionic EVCit-PAB is a high-purity (≥98%) cleavable ADC linker designed for site-specific conjugation. Its unique combination of a DBCO group for strain-promoted azide-alkyne cycloaddition (SPAAC), a three-unit PEG3 spacer for enhanced solubility, and an EVCit-PAB peptide sequence for selective intracellular enzymatic cleavage enables the construction of homogeneous, stable antibody-drug conjugates (ADCs) with high drug-to-antibody ratios (DAR) and minimized aggregation, particularly for hydrophobic payloads.

Molecular Formula C55H74N8O13
Molecular Weight 1055.2 g/mol
Cat. No. B8116133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDBCO-PEG3-propionic EVCit-PAB
Molecular FormulaC55H74N8O13
Molecular Weight1055.2 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)C(CCC(=O)OC(C)(C)C)NC(=O)CCOCCOCCOCCNC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42
InChIInChI=1S/C55H74N8O13/c1-37(2)50(53(71)61-43(14-10-27-58-54(56)72)51(69)59-42-20-16-38(36-64)17-21-42)62-52(70)44(22-25-49(68)76-55(3,4)5)60-47(66)26-29-73-31-33-75-34-32-74-30-28-57-46(65)23-24-48(67)63-35-41-13-7-6-11-39(41)18-19-40-12-8-9-15-45(40)63/h6-9,11-13,15-17,20-21,37,43-44,50,64H,10,14,22-36H2,1-5H3,(H,57,65)(H,59,69)(H,60,66)(H,61,71)(H,62,70)(H3,56,58,72)/t43-,44-,50-/m0/s1
InChIKeyVNUSTSWXLIVFAE-OZWZKPQMSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DBCO-PEG3-propionic EVCit-PAB: A Trifunctional ADC Linker for Site-Specific Conjugation and Intracellular Payload Release


DBCO-PEG3-propionic EVCit-PAB is a heterotrifunctional linker for antibody-drug conjugates (ADCs) that integrates three modular domains: a dibenzocyclooctyne (DBCO) group for copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-functionalized antibodies ; a polyethylene glycol spacer of precisely three monomer units (PEG3) terminated with a propionic acid linker arm ; and an enzymatically cleavable glutamic acid–valine–citrulline–p-aminobenzyl alcohol (EVCit-PAB) peptide sequence, which undergoes selective cleavage by lysosomal cathepsin B to release the conjugated payload intracellularly . This modular design enables site-specific antibody conjugation, enhanced aqueous solubility, and traceless payload release, positioning the compound as a specialized tool in ADC bioconjugation workflows.

Why Generic Substitution of DBCO-PEG3-propionic EVCit-PAB in ADC Workflows Is Not Supported by Current Evidence


DBCO-PEG3-propionic EVCit-PAB cannot be directly substituted with other DBCO-PEGn-EVCit-PAB analogs or valine–citrulline (VCit)-based linkers without altering critical conjugate properties. First, PEG chain length (n = 3 vs n = 4) directly modulates aqueous solubility, spatial accessibility to the antibody conjugation site, and subsequent drug-to-antibody ratio (DAR) uniformity . Second, the replacement of VCit with the glutamic acid–valine–citrulline (EVCit) tripeptide has been demonstrated to enhance conjugate stability in mouse serum—a key translational consideration for preclinical efficacy studies—relative to the standard VCit dipeptide . Third, the propionic acid-terminated PEG3 arm introduces a distinct chemical linkage that influences conjugation efficiency and linker flexibility compared to acetic acid-terminated or amine-terminated PEG variants . These structural and functional divergences preclude the assumption of functional equivalence among in-class compounds.

Quantitative Differentiation Evidence for DBCO-PEG3-propionic EVCit-PAB Against Closest Structural Analogs


PEG3 vs. PEG4 Linker Length: Comparative Impact on Solubility and Steric Accessibility for ADC Conjugation

DBCO-PEG3-propionic EVCit-PAB contains a discrete three-unit PEG spacer (PEG3), whereas the closest commercial analog, DBCO-PEG4-propionic EVCit-PAB, incorporates a four-unit PEG spacer (PEG4). A comparative technical analysis of MMAE drug-linker constructs using DBCO-PEG3-VC-PAB and DBCO-PEG4-VC-PAB linkers indicates that the shorter PEG3 chain reduces steric hindrance, which facilitates improved accessibility of the antibody or targeting moiety to the target cell surface antigen . In contrast, the longer PEG4 spacer, while offering incrementally higher aqueous solubility and chain flexibility, may introduce additional steric bulk that can potentially diminish binding efficiency and target-cell affinity . For this compound, the PEG3 length is engineered to balance sufficient hydrophilicity—derived from the propionic acid terminus and the PEG3 backbone—with minimized steric interference during antibody engagement, a consideration particularly relevant for ADCs targeting densely glycosylated or sterically constrained epitopes [1].

ADC linker design PEGylation bioconjugation efficiency

EVCit vs. VCit Cleavable Peptide Sequence: Comparative Serum Stability in Preclinical Models

The EVCit tripeptide sequence (glutamic acid–valine–citrulline) incorporated in DBCO-PEG3-propionic EVCit-PAB is a structural refinement of the widely used VCit (valine–citrulline) dipeptide. Published studies have demonstrated that substituting the VCit linker with an EVCit linker enhances the stability of antibody-drug conjugates in mouse serum . This improved serum stability is attributed to the addition of the N-terminal glutamic acid residue, which may reduce premature, non-specific proteolytic cleavage in circulation and thereby preserve conjugate integrity prior to tumor localization . While the precise fold-change in serum half-life for this specific DBCO-PEG3-propionic EVCit-PAB construct has not been published in a peer-reviewed head-to-head comparison against its VCit analog, the class-level evidence supports the selection of EVCit-based linkers for preclinical ADC studies where mouse serum stability is a known confounding variable in translating efficacy data [1].

ADC linker stability cathepsin B cleavage serum stability

Propionic Acid-Terminated PEG3 vs. Acetic Acid-Terminated PEG4: Distinct Conjugation Chemistry and Linker Flexibility

DBCO-PEG3-propionic EVCit-PAB is distinguished from its nearest commercial analog, DBCO-PEG4 acetic-EVCit-PAB, by two structural features: (1) a PEG3 versus PEG4 spacer length, and (2) a propionic acid-terminated linker arm versus an acetic acid-terminated arm . The propionic acid moiety (three-carbon backbone) provides a slightly extended and more flexible connection between the PEG spacer and the EVCit peptide compared to the acetic acid moiety (two-carbon backbone) . This additional methylene unit may influence the spatial orientation of the DBCO group during SPACC conjugation to azide-modified antibodies and could modulate the accessibility of the EVCit cleavage site to cathepsin B within the lysosomal compartment. The combination of PEG3 and propionic acid yields a molecular weight of 1055.2 g/mol with the molecular formula C55H74N8O13 , representing a distinct physicochemical profile from PEG4-acetic acid variants.

ADC conjugation chemistry linker arm design PEG functionalization

DBCO-Mediated Site-Specific Conjugation via SPAAC: Enabling Homogeneous DAR and Reduced Aggregation Propensity

The DBCO (dibenzocyclooctyne) moiety in DBCO-PEG3-propionic EVCit-PAB enables copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) for conjugation to azide-functionalized biomolecules . This click chemistry approach is compatible with site-specific antibody conjugation strategies—such as incorporation of azide-bearing non-canonical amino acids or enzymatic azide transfer—that yield ADCs with defined, homogeneous drug-to-antibody ratios (DARs). PEGylated linkers, including those with discrete PEG3 spacers, have been shown to permit higher DAR values by mitigating payload-induced aggregation and reducing rapid systemic clearance compared to non-PEGylated linkers . Furthermore, the use of a discrete, monodisperse PEG3 unit (rather than polydisperse PEG mixtures) allows precise tuning of ADC physicochemical properties, including DAR uniformity and circulation half-life [1]. While direct comparative DAR data for DBCO-PEG3-propionic EVCit-PAB versus alternative conjugation chemistries are not publicly available, the class of DBCO-PEGn linkers is recognized for enabling cleaner, more reproducible bioconjugation workflows compared to maleimide-thiol conjugation, which can suffer from retro-Michael addition and payload deconjugation in circulation [2].

site-specific conjugation SPAAC click chemistry ADC DAR homogeneity

Recommended Research and Industrial Application Scenarios for DBCO-PEG3-propionic EVCit-PAB


Site-Specific Antibody-Drug Conjugate (ADC) Construction via Copper-Free Click Chemistry

DBCO-PEG3-propionic EVCit-PAB is optimally deployed in ADC construction workflows that require site-specific conjugation to azide-functionalized antibodies. The DBCO moiety undergoes rapid SPAAC with azide groups incorporated at defined antibody positions—such as through amber suppression technology, enzymatic modification, or glycan remodeling—yielding ADCs with homogeneous DAR profiles. The PEG3 spacer provides sufficient aqueous solubility to prevent payload aggregation while maintaining a compact footprint that minimizes steric interference with antigen binding, a consideration supported by comparative analysis of PEG3 versus PEG4 constructs . The EVCit-PAB cleavage cassette ensures payload release is restricted to the lysosomal compartment following cathepsin B cleavage, leveraging the enhanced serum stability of the EVCit tripeptide relative to VCit-based linkers .

Preclinical ADC Efficacy Studies in Murine Tumor Xenograft Models

This linker is particularly well-suited for ADCs destined for preclinical efficacy evaluation in mouse tumor models. The EVCit sequence has been demonstrated to improve conjugate stability in mouse serum compared to the standard VCit dipeptide , mitigating premature payload release that can confound interpretation of murine efficacy data. By reducing systemic deconjugation, ADCs constructed with DBCO-PEG3-propionic EVCit-PAB may exhibit pharmacokinetic profiles in mice that more closely approximate human exposure, thereby enhancing the translational relevance of preclinical tumor growth inhibition studies . This application leverages the class-level evidence for EVCit-mediated serum stabilization.

Synthesis of Homogeneous Drug-Linker Conjugates for Payload Screening

The compound functions as a versatile building block for generating drug-linker conjugates in which various cytotoxic payloads are appended to the PAB self-immolative spacer. The DBCO group permits conjugation to azide-bearing targeting ligands (e.g., antibody fragments, peptides, or small-molecule ligands), while the cleavable EVCit-PAB cassette enables systematic evaluation of payload release kinetics and intracellular cytotoxicity. The discrete PEG3 unit and propionic acid linker arm provide a defined, monodisperse spacer architecture that facilitates reproducible synthesis and analytical characterization—attributes that are essential for high-throughput payload screening campaigns where linker-to-linker variability must be minimized to isolate payload-specific effects .

ADC Formulation Development Requiring High DAR with Low Aggregation Propensity

For ADC programs targeting antigens where high drug loading is required for potent antitumor activity, DBCO-PEG3-propionic EVCit-PAB offers a PEGylated scaffold that has been demonstrated, at the class level, to permit higher DAR values while suppressing payload-induced aggregation . The monodisperse PEG3 spacer, combined with the hydrophilic propionic acid termination, mitigates the hydrophobicity introduced by many common ADC payloads (e.g., auristatins, maytansinoids), thereby reducing aggregation propensity and improving colloidal stability of the final conjugate . This application is particularly relevant for ADCs incorporating highly hydrophobic payloads that are otherwise prone to precipitation or rapid clearance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for DBCO-PEG3-propionic EVCit-PAB

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.